REACTION_CXSMILES
|
[ClH:1].[N+:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH2:12][N:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16])[C:6]=1[CH2:20][C:21]([OH:23])=O)([O-])=O>C(O)C.[Pd]>[ClH:1].[CH2:14]([N:13]([CH2:17][CH2:18][CH3:19])[CH2:12][CH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]2[C:6]=1[CH2:20][C:21](=[O:23])[NH:2]2)[CH2:15][CH3:16] |f:0.1,4.5|
|
Name
|
|
Quantity
|
5.83 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=C(C(=CC=C1)CCN(CCC)CCC)CC(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The white residue was crystallized from 550 cc of hot acetonitrile
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(CC)N(CCC1=C2CC(NC2=CC=C1)=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.89 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[N+:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH2:12][N:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16])[C:6]=1[CH2:20][C:21]([OH:23])=O)([O-])=O>C(O)C.[Pd]>[ClH:1].[CH2:14]([N:13]([CH2:17][CH2:18][CH3:19])[CH2:12][CH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]2[C:6]=1[CH2:20][C:21](=[O:23])[NH:2]2)[CH2:15][CH3:16] |f:0.1,4.5|
|
Name
|
|
Quantity
|
5.83 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=C(C(=CC=C1)CCN(CCC)CCC)CC(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The white residue was crystallized from 550 cc of hot acetonitrile
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(CC)N(CCC1=C2CC(NC2=CC=C1)=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.89 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |